(19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione
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Overview
Description
(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione involves multiple steps. One approach includes the formation of the thienoquinoline core followed by the construction of the diazepino and pyrrolo rings. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions and using industrial-grade equipment to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, impacting its reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or creating derivatives for further study.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione has several scientific research applications:
Chemistry: It serves as a model compound for studying complex heterocyclic systems and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It could be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action for (14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share the thieno ring system and have similar pharmacological activities.
Diazepino[1,4]quinolines: These compounds have a similar diazepinoquinoline core and are studied for their biological activities.
Uniqueness
(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione is unique due to its fused ring system, which combines multiple heterocyclic structures
Properties
IUPAC Name |
(19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-15-12-6-3-7-20(12)17(22)14-13(19-15)10-8-9-4-1-2-5-11(9)18-16(10)23-14/h8,12H,1-7H2,(H,19,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHOYHMBSDCKY-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)N5CCCC5C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)N5CCC[C@H]5C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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